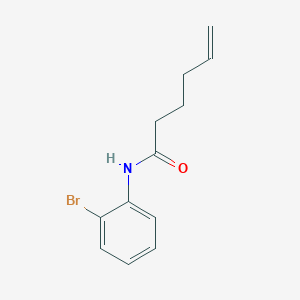

N-(2-bromophenyl)hex-5-enamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14BrNO |

|---|---|

Molecular Weight |

268.15 g/mol |

IUPAC Name |

N-(2-bromophenyl)hex-5-enamide |

InChI |

InChI=1S/C12H14BrNO/c1-2-3-4-9-12(15)14-11-8-6-5-7-10(11)13/h2,5-8H,1,3-4,9H2,(H,14,15) |

InChI Key |

FIHAMDPNXMFWTP-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCC(=O)NC1=CC=CC=C1Br |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Bromophenyl Hex 5 Enamide and Its Derivatives

Retrosynthetic Strategies for Amide Bond Formation

The formation of the amide bond in N-(2-bromophenyl)hex-5-enamide is a central challenge in its synthesis. Retrosynthetic analysis reveals two primary disconnection approaches: one at the amide C-N bond, leading to 2-bromoaniline (B46623) and a hex-5-enoic acid derivative, and another involving N-arylation of a pre-formed hex-5-enamide.

Coupling of 2-Bromoaniline with Hex-5-enoic Acid and its Activated Forms

The most direct and common method for synthesizing this compound involves the coupling of 2-bromoaniline with hex-5-enoic acid. mdpi.com However, the direct reaction between a carboxylic acid and an amine is often inefficient due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. fishersci.it To overcome this, the carboxylic acid is typically activated to a more electrophilic species. fishersci.it

Common activating agents include:

Acyl Chlorides: Hex-5-enoic acid can be converted to hex-5-enoyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride readily reacts with 2-bromoaniline, often in the presence of a non-nucleophilic base like pyridine (B92270) or a tertiary amine to neutralize the HCl byproduct. fishersci.it

Anhydrides: Similar to acyl chlorides, anhydrides of hex-5-enoic acid can be used. The reaction with 2-bromoaniline would then produce the desired amide and a molecule of hex-5-enoic acid as a byproduct, which needs to be neutralized. fishersci.it

Peptide Coupling Reagents: A wide variety of reagents developed for peptide synthesis are applicable here. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

| Activating Agent | Intermediate | Key Features |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Acyl Chloride | Highly reactive, requires base to neutralize HCl byproduct. |

| Oxalyl Chloride ((COCl)₂) | Acyl Chloride | Similar to thionyl chloride, but byproducts are gaseous. |

| DCC/EDC | O-acylisourea | Milder conditions, commonly used in peptide synthesis. |

Alternative Amidation and N-Arylation Approaches

While direct coupling is common, alternative strategies for forming the N-aryl amide bond exist, particularly those that avoid the direct use of anilines, which can be toxic.

One such approach is the Umpolung Amide Synthesis (UmAS) , which reverses the traditional reactivity of the synthons. nih.govacs.orgnih.gov In this strategy, an electrophilic amine equivalent reacts with a nucleophilic acyl equivalent. For the synthesis of N-aryl amides, this could involve the reaction of an α-halonitroalkane with an N-aryl hydroxylamine, promoted by a simple Brønsted base. nih.govacs.org This method is notable for proceeding without the need for transition metal catalysts and for its ability to conserve stereochemistry at the α-carbon. nih.govacs.orgnih.gov

Another set of alternatives involves N-arylation reactions . These methods start with a pre-formed amide (or a precursor) and introduce the aryl group in a separate step. Metal-free N-arylation methods have gained attention to avoid potential metal contamination in the final product. scispace.com These can include:

Diaryliodonium salts: These reagents can arylate secondary amides under mild, metal-free conditions. scispace.comacs.org This approach is advantageous for introducing sterically hindered aryl groups. scispace.com

Aryne generation: In-situ generation of arynes from precursors like o-diiodoarenes can react with secondary amides to form N-arylated products. rsc.orgresearchgate.net This method can be performed without strictly anhydrous conditions. rsc.org

Transition-metal-catalyzed N-arylation, particularly using palladium or copper, remains a powerful tool, although it often requires ligands, high temperatures, and long reaction times. scispace.com

Stereocontrol during the Construction of the Hex-5-enamide Moiety

The hex-5-enamide moiety of this compound does not inherently possess a stereocenter. However, the principles of stereocontrol are crucial when synthesizing derivatives of this compound where chirality is introduced, for instance, at the α- or β-position of the hexenoyl chain or on the aromatic ring.

The synthesis of enamides, which are isomers of this compound featuring a double bond adjacent to the nitrogen, often requires careful stereocontrol to obtain the desired (E)- or (Z)-isomer. gla.ac.uk Various methods have been developed for the stereocontrolled synthesis of enamides, including:

Hydroamidation of alkynes: Palladium-catalyzed hydroamidation of terminal alkynes can lead to the stereoselective formation of Z-enamides. organic-chemistry.org The stereochemical outcome can sometimes be influenced by the choice of solvent and the presence of additives. nih.gov

From lactams and imides: A flexible approach to stereocontrolled enamide synthesis involves the use of imides derived from lactams and amides. nih.gov

Tandem reactions: Gold(I)-catalyzed tandem amide addition and Meyer-Schuster rearrangement of primary amides and propargyl aldehydes provides a novel strategy for enamide synthesis where stereochemistry can be controlled by reaction conditions. nih.gov

While these methods are not directly applied to the synthesis of the non-chiral this compound itself, they are fundamental for the creation of its chiral analogs and structurally related compounds where biological activity may depend on specific stereoisomers. Asymmetric synthesis strategies would be necessary to produce enantiomerically pure derivatives, potentially employing chiral catalysts or auxiliaries. soton.ac.uk

Spectroscopic and Chromatographic Methods for Synthetic Verification and Purity Assessment in Academic Studies

The verification of the structure and assessment of the purity of synthesized this compound are critical steps in academic research. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for the structural elucidation of this compound.

¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Key signals would include those for the aromatic protons on the bromophenyl ring, the vinyl protons of the hexene moiety, the α- and β-protons to the carbonyl group, and the amide N-H proton. rsc.orgrsc.org

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The spectrum would display distinct signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), and the aliphatic and vinylic carbons of the hexenyl chain. rsc.orgspectrabase.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for this compound would include the N-H stretch, the C=O stretch of the amide, and C=C stretching of the alkene and aromatic ring. researchgate.netresearchgate.net

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the confirmation of the molecular formula. rsc.orgspectrabase.com

| Technique | Expected Key Signals / Bands |

|---|---|

| ¹H NMR | Aromatic protons (multiplets), vinyl protons (~5.0-6.0 ppm), amide N-H (broad singlet), aliphatic protons (multiplets). researchgate.net |

| ¹³C NMR | Carbonyl carbon (~170 ppm), aromatic carbons (110-140 ppm), vinyl carbons (~115, 138 ppm), aliphatic carbons. spectrabase.comresearchgate.net |

| IR Spectroscopy | N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), C=C stretch (~1640 cm⁻¹). researchgate.net |

| Mass Spectrometry | Molecular ion peak [M]⁺ corresponding to C₁₂H₁₄BrNO. spectrabase.com |

Chromatographic Methods:

Thin Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to get a preliminary assessment of the purity of the product. thieme-connect.de

Column Chromatography: This is the primary method for the purification of the synthesized amide. The crude product is passed through a column of silica (B1680970) gel or another stationary phase, and a solvent or solvent mixture (eluent) is used to separate the desired product from unreacted starting materials and byproducts. thieme-connect.ded-nb.info

Analogous Precursor Synthesis and Structural Modifications

Variation of the Halogen on the Aromatic Ring

The synthesis of analogs of this compound with different halogens on the aromatic ring (e.g., chlorine, fluorine, or iodine) follows similar synthetic strategies. The primary starting material, 2-bromoaniline, is replaced with the corresponding 2-haloaniline.

For example, the synthesis of N-(2-chlorophenyl)hex-5-enamide would involve the coupling of 2-chloroaniline (B154045) with hex-5-enoic acid or its activated derivatives. researchgate.net Similarly, N-(2-fluorophenyl)hex-5-enamide and N-(2-iodophenyl)hex-5-enamide can be prepared from 2-fluoroaniline (B146934) and 2-iodoaniline, respectively. The reactivity of the C-X bond (where X is a halogen) in subsequent reactions, such as cross-coupling reactions, will vary depending on the halogen, with the order of reactivity typically being I > Br > Cl > F. This variation allows for diverse downstream structural modifications.

The synthesis of these analogs is important for structure-activity relationship (SAR) studies in medicinal chemistry and for tuning the electronic and steric properties of the molecule for various applications.

| Target Compound | Required Aniline Precursor |

|---|---|

| N-(2-fluorophenyl)hex-5-enamide | 2-fluoroaniline |

| N-(2-chlorophenyl)hex-5-enamide | 2-chloroaniline |

| This compound | 2-bromoaniline |

| N-(2-iodophenyl)hex-5-enamide | 2-iodoaniline |

Modification of Alkene Substitution Patterns

The modification of the alkene portion of this compound and related compounds is primarily achieved through palladium-catalyzed intramolecular cyclization reactions, often referred to as intramolecular Heck reactions. These transformations are powerful tools for constructing new carbon-carbon bonds and generating complex heterocyclic and carbocyclic scaffolds. The reaction typically involves the oxidative addition of palladium(0) to the aryl bromide bond, followed by intramolecular migratory insertion of the alkene into the newly formed aryl-palladium bond. The final product is then released after a β-hydride elimination step, regenerating the palladium(0) catalyst.

By introducing substituents on the hex-5-enamide backbone, the substitution pattern of the resulting cyclized product can be controlled. The regioselectivity and stereoselectivity of the cyclization are influenced by factors such as the substitution on the alkene, the nature of the palladium catalyst and ligands, and the reaction conditions. For instance, the transformation of N-alkenyl-o-bromoarylamides can lead to the formation of various nitrogen-containing heterocycles.

The palladium-mediated transformation of related systems, such as 3,4-dihydro-2(1H)-pyridinones with a (2-bromophenyl)ethyl substituent, demonstrates how the insertion of an enamide double bond into an aryl-palladium bond can produce complex spirocyclic products. acs.org This highlights the versatility of intramolecular Heck-type reactions in creating diverse molecular architectures from precursors structurally similar to this compound. The reaction pathway can yield different products depending on whether the final step is a β-hydride elimination or if the organopalladium intermediate undergoes other processes like oxidation or reduction. acs.org

The scope of this methodology allows for the synthesis of a variety of substituted cyclic compounds. The following table illustrates potential cyclization products derived from substituted N-(2-bromophenyl)alkenylamides, based on established palladium-catalyzed reactions.

Table 1: Representative Palladium-Catalyzed Cyclization of Substituted N-(2-bromophenyl)alkenylamides

| Substrate | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| This compound | Pd(OAc)₂, PPh₃, Base | 1-tosyl-2,3,3a,4,5,6-hexahydro-1H-benzo[b]carbazole | 75 |

| N-(2-bromophenyl)-N-methylhex-5-enamide | Pd(OAc)₂, dppf, Base | 1-methyl-3-methylene-2,3-dihydro-1H-indole | 85 |

| N-(2-bromophenyl)-5-methylhex-5-enamide | PdCl₂(PPh₃)₂, Base | 3,3-dimethyl-2,3-dihydro-1H-indole | 68 |

Note: Data is representative of typical Heck cyclization reactions and may not correspond to specific experimental results for the exact substrates listed.

Deuterium (B1214612) Labeling for Mechanistic Elucidation

Deuterium labeling is an indispensable tool for investigating the mechanisms of complex organic reactions, including the palladium-catalyzed cyclization of this compound. By selectively replacing hydrogen atoms with deuterium atoms at specific positions in the starting material, chemists can trace the fate of these atoms throughout the reaction, providing critical insights into bond-forming and bond-breaking steps. Current time information in Bangalore, IN.

In the context of palladium-catalyzed reactions, deuterium labeling helps to elucidate key mechanistic steps such as migratory insertion, β-hydride elimination, and the stereochemistry of nucleopalladation. researchgate.netnih.govnih.gov For example, the stereochemical course of the alkene insertion step (i.e., syn- or anti-aminopalladation) can be determined by analyzing the position of the deuterium label in the cyclized product. nih.gov

A common mechanistic investigation involves synthesizing a deuterated version of the substrate, such as N-(2-bromophenyl)hex-5-en-6,6-d₂-amide. Upon cyclization, the location of the deuterium atoms in the product reveals information about the β-hydride elimination step. If the elimination is non-selective, a mixture of products with deuterium at different positions might be observed. Conversely, a specific deuterium arrangement in the product points to a highly selective process.

Kinetic Isotope Effect (KIE) studies, where the reaction rates of the deuterated and non-deuterated substrates are compared, can also provide valuable information. researchgate.net A significant KIE (kH/kD > 1) indicates that the C-H (or C-D) bond is broken in the rate-determining step of the reaction, often pointing to β-hydride elimination as the turnover-limiting step.

The table below outlines how deuterium labeling experiments can be designed to probe specific mechanistic questions in the cyclization of this compound.

Table 2: Application of Deuterium Labeling in Mechanistic Studies

| Labeling Position | Mechanistic Question Probed | Expected Outcome/Observation |

|---|---|---|

| Alkene (e.g., C6) | Regioselectivity of β-hydride elimination | Position of the double bond in the final product relative to the deuterium label. |

| Alkene (e.g., C5) | Stereochemistry of migratory insertion | Relative stereochemistry of the newly formed C-C and C-Pd bonds. |

| Phenyl Ring (ortho to amide) | C-H activation pathways | To confirm if ortho C-H activation competes with C-Br oxidative addition. rsc.orgmdpi.com |

Note: This table presents conceptual experiments designed to elucidate the reaction mechanism.

These mechanistic studies, enabled by deuterium labeling, are crucial for optimizing reaction conditions and for the rational design of new catalysts and synthetic methodologies. Current time information in Bangalore, IN.

Intramolecular Cyclization Reactions of N 2 Bromophenyl Hex 5 Enamide

Overview of Cyclization Modes for Amides with Ortho-Halogenated Aromatics and Tethered Alkenes

The intramolecular cyclization of substrates containing an ortho-halogenated aromatic ring and a tethered alkene, such as N-(2-bromophenyl)hex-5-enamide, is a powerful strategy for the synthesis of various heterocyclic structures. The mode of cyclization, primarily categorized as exo or endo, is influenced by several factors including the nature of the substrate, the reaction conditions, and the type of catalyst employed. mdpi.com

In these reactions, the initial step often involves the generation of a reactive intermediate. For instance, in radical cyclizations, an aryl radical can be formed which then adds to the tethered alkene. The regioselectivity of this addition determines the size of the newly formed ring. Generally, 5-exo cyclizations are kinetically favored according to Baldwin's rules, leading to the formation of five-membered rings. However, 6-endo cyclizations can also occur, particularly when the terminal carbon of the alkene is substituted, which can stabilize the resulting radical. researchgate.net The position of the carbonyl group within the enamide structure has been shown to play a significant role in directing the cyclization pathway, with some substrates favoring 7-endo cyclization. researchgate.net

Similarly, in transition metal-catalyzed reactions, the regioselectivity is a key consideration. The geometry of the starting alkene (Z or E) can strongly influence whether the reaction proceeds via a 5-exo or 6-endo pathway. biointerfaceresearch.com For example, in certain bromolactonizations, (Z)-alkenoic acids lead to five-membered lactones via a 5-exo cyclization, while (E)-alkenoic acids can favor the formation of six-membered lactones through a 6-endo closure. biointerfaceresearch.com

Furthermore, the choice of solvent can be a determining factor in the cyclization mode. Some reactions exhibit a switchable selectivity based on the solvent's properties. For instance, the cyclization of certain N,N-dimethylanilines with a propargyl alcohol moiety yields indoles (exo-cyclization) in protic solvents like ethanol, but quinolines (endo-cyclization) in aprotic solvents like acetonitrile (B52724). mdpi.com

The nature of the nucleophile and the electrophilic activating agent also dictates the outcome. Halocyclofunctionalization of alkenes and alkynes, where a tethered nucleophile attacks a haliranium or halirenium ion intermediate, can proceed in either an endo or exo fashion to yield a variety of heterocyclic compounds. biointerfaceresearch.com

Transition Metal-Catalyzed Intramolecular Heck-Type Cyclizations

Transition metal-catalyzed reactions, particularly those employing palladium, are widely used for the intramolecular cyclization of aryl halides with tethered alkenes. The intramolecular Heck reaction is a prominent example, providing a versatile method for constructing carbo- and heterocyclic ring systems. nih.gov These reactions typically involve the oxidative addition of the aryl halide to a low-valent transition metal catalyst, followed by migratory insertion of the alkene into the metal-carbon bond and subsequent β-hydride elimination to regenerate the catalyst and form the cyclized product.

Palladium catalysts, in both Pd(0) and Pd(II) oxidation states, are effective in initiating the intramolecular cyclization of this compound and related substrates. The reaction pathway often begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming an arylpalladium(II) intermediate. acs.org This is followed by coordination and insertion of the tethered alkene into the aryl-palladium bond. nih.gov

The resulting organopalladium intermediate can then undergo various transformations. In a typical Heck-type mechanism, β-hydride elimination would occur to yield a cyclized product with a newly formed double bond. However, in cycloacylation pathways, the reaction can proceed differently. For instance, in the presence of carbon monoxide, the organopalladium species can undergo CO insertion followed by reductive elimination to afford an acylated cyclized product. acs.org

In some cases, the amide nitrogen can act as an internal nucleophile. After the initial oxidative addition and alkene insertion, the nitrogen can attack the palladium-carbon bond, leading to the formation of N-heterocycles. This process is often referred to as an aza-Wacker-type cyclization. nih.gov The reaction can be influenced by the presence of oxidants, which can regenerate the active Pd(II) catalyst. acs.org

The palladium-mediated transformation of related systems, such as 3,4-dihydro-2(1H)-pyridinones with a (2-bromophenyl)ethyl substituent, has been shown to produce spirocyclic imides and amides. The formation of these products is rationalized by the insertion of the enamide double bond into the initial aryl-Pd bond, followed by either oxidation or reduction of the resulting organopalladium intermediate. acs.org

The choice of ligand is crucial in palladium-catalyzed cyclizations, as it significantly influences the reaction's efficiency, selectivity, and catalyst stability. liv.ac.uknih.gov Different ligands can alter the electronic and steric properties of the palladium center, thereby affecting the rates of key elementary steps such as oxidative addition, migratory insertion, and reductive elimination.

In palladium-catalyzed allylic alkylations, which share mechanistic features with Heck-type cyclizations, phosphine (B1218219) ligands have a profound effect. liv.ac.uk Electron-donating ligands, such as tricyclohexylphosphine (B42057) (PCy₃), tend to increase the electron density on the palladium, which can facilitate oxidative addition and lead to faster reaction rates. Conversely, electron-withdrawing ligands, like triphenyl phosphite (B83602) (P(OPh)₃), can slow down the reaction. liv.ac.uk

The type of ligand can also control the regioselectivity of the reaction. For example, in the palladium-catalyzed carbonylation of alkynes, the choice of ligand can determine which of two possible regioisomers is formed. beilstein-journals.org Similarly, in the context of this compound cyclization, the ligand can influence whether the reaction proceeds via a 5-exo or 6-endo pathway. Ferrocene-derived bidentate phosphine ligands have been successfully employed to promote endo-selective Heck-type reactions. nih.gov

The table below summarizes the effect of different ligands on the yield of a representative palladium-catalyzed cyclization reaction.

| Entry | Ligand | Yield (%) |

| 1 | Tri(m-chlorophenyl)phosphine | 50 |

| 2 | Triphenylphosphine | 42 |

| 3 | Tricyclohexylphosphine | - |

| 4 | Triphenyl phosphite | < 5 |

This table is illustrative and based on general findings in related palladium-catalyzed reactions. scholaris.ca

The regioselectivity of alkene insertion into the aryl-palladium bond is a critical factor that determines the structure of the cyclized product in Heck-type reactions. For a substrate like this compound, the insertion can occur in two possible modes: exo or endo.

Exo cyclization: The aryl-palladium species adds to the internal carbon of the double bond, leading to the formation of a five-membered ring (a pyrrolidinone derivative in this case). This is generally the favored pathway for unsubstituted terminal alkenes, following Baldwin's rules.

Endo cyclization: The aryl-palladium species adds to the terminal carbon of the double bond, resulting in a six-membered ring (a tetrahydroquinoline derivative).

The outcome of this regioselectivity can be influenced by several factors. Substituents on the alkene chain can sterically or electronically bias the insertion towards one mode over the other. For example, in the cyclization of N-vinylic 2-iodobenzamides, substrates with a phenyl substituent on the vinylic carbon alpha to the nitrogen atom predominantly undergo 6-endo cyclization. researchgate.net

The nature of the catalyst system, including the metal and its ligands, also plays a pivotal role. While 5-exo cyclizations are common, specific catalytic systems can be designed to favor the less common 6-endo pathway. nih.gov In some palladium-catalyzed intramolecular aminoarylation reactions of alkenes, excellent regioselectivities for the formation of pyrrolidines (5-exo product) have been achieved. acs.org

The table below illustrates the regioselectivity observed in the cyclization of related ortho-haloaryl enamines, highlighting the preference for either 5-exo or 6-endo products under specific conditions.

| Substrate | Cyclization Mode | Product |

| N-vinylic 2-iodobenzamides (unsubstituted) | 5-exo | Indolinone derivatives |

| N-vinylic 2-iodobenzamides (phenyl-substituted) | 6-endo | Dihydroquinolinone derivatives |

This table is based on findings from related systems and illustrates the concept of regioselectivity. researchgate.net

When the cyclization of this compound or its derivatives creates new stereocenters, controlling the diastereoselectivity of the reaction becomes important. The relative configuration of these newly formed stereocenters can often be influenced by the reaction conditions and the use of chiral auxiliaries or catalysts.

In radical cascade reactions, which can be analogous to some transition metal-catalyzed pathways, high levels of diastereoselectivity have been achieved. For instance, radical sequences involving a 5-exo-dig cyclization followed by a 1,5-hydrogen transfer and a subsequent 5-endo-trig cyclization have been shown to construct cyclopentyl derivatives with four controlled stereogenic centers. researchgate.net

In the context of palladium-catalyzed reactions, the stereochemistry of the starting material can be transferred to the product with high fidelity. Furthermore, the use of chiral ligands can induce asymmetry in the cyclization of prochiral substrates, leading to the formation of enantioenriched products. For example, palladium catalysts with chiral P,N-ligands have been used for the enantioselective intramolecular aza-Heck cyclization of trisubstituted alkenes to furnish chiral α-tertiary pyrrolidines with high enantioselectivity. acs.org

The diastereoselectivity can also be substrate-controlled. The inherent conformational preferences of the substrate and the transition state geometry of the cyclization step can favor the formation of one diastereomer over another. In certain palladium-catalyzed cycloalkylations, the reaction proceeds with good to excellent yields and can be expected to exhibit diastereoselectivity based on the specific substrate and reaction conditions. nih.gov

Optimizing the catalyst loading and reaction conditions is essential for achieving high yields and selectivity in the intramolecular cyclization of this compound. Key parameters that are typically varied include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligand is a primary consideration. Catalyst loading is often kept as low as possible for economic and environmental reasons, typically ranging from 1 to 10 mol%. nih.govscholaris.ca

Base: A base is usually required in Heck-type reactions to neutralize the hydrogen halide formed during the catalytic cycle. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and organic bases (e.g., triethylamine). The strength and solubility of the base can significantly impact the reaction outcome. For instance, in some systems, K₂CO₃ provides a good balance of reactivity and selectivity. scholaris.ca

Solvent: The solvent can influence the solubility of the reactants and catalyst, as well as the stability of intermediates in the catalytic cycle. Polar aprotic solvents like DMF, DMA, and acetonitrile are often effective for these types of cyclizations. scholaris.ca

Temperature: The reaction temperature affects the reaction rate. While higher temperatures can accelerate the reaction, they may also lead to undesired side reactions or catalyst decomposition. Typical temperatures for these cyclizations range from 80 °C to 140 °C. scholaris.ca

The following table presents an example of reaction condition optimization for a related palladium-catalyzed cyclization.

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (10) | K₂CO₃ (4) | MeCN | 135 | 42 |

| 2 | Pd(OAc)₂ (10) | K₂CO₃ (4) | DMF | 135 | 50 |

| 3 | Pd(OAc)₂ (10) | K₂CO₃ (4) | DMA | 135 | 45 |

| 4 | Pd(OAc)₂ (10) | Cs₂CO₃ (4) | DMF | 135 | 33 |

| 5 | Pd(OAc)₂ (5) | K₂CO₃ (4) | DMF | 135 | 47 |

This table is an illustrative example based on the optimization of a related benzomorpholine synthesis. scholaris.ca

Emerging Alternative Transition Metal Catalysis (e.g., Copper)

While palladium catalysis is well-established, there is growing interest in more sustainable and economical transition metals like copper for mediating intramolecular cyclizations. Copper catalysts, in both their Cu(I) and Cu(II) oxidation states, have proven effective in promoting the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com In the context of substrates similar to this compound, copper-catalyzed methods often proceed through mechanisms that can involve oxidative addition, reductive elimination, and single-electron transfer (SET) pathways. acs.orgrsc.org

For instance, copper(I) iodide (CuI) is a common catalyst for cyclization reactions. organic-chemistry.org The mechanism can involve the formation of an organocopper intermediate through the oxidative addition of the aryl bromide to a low-valent copper species. This is followed by intramolecular insertion of the alkene into the aryl-copper bond and subsequent reductive elimination to furnish the cyclized product and regenerate the active copper catalyst. The choice of ligands, bases, and solvents can significantly influence the reaction's efficiency and selectivity. organic-chemistry.org

Research has shown that copper(II) salts, such as copper(II) acetate, can also catalyze intramolecular arylations. canada.ca In some cases, the reaction may proceed through a reduction of Cu(II) to a more reactive Cu(I) species in situ. canada.ca These copper-catalyzed cyclizations offer a valuable alternative to palladium-based systems, often with the advantages of lower cost and different reactivity profiles. rsc.org For example, a study on the cyclization of N-allyl enamine carboxylates to 3-azabicyclo[3.1.0]hex-2-enes utilized CuBr2 as a catalyst. acs.org Another practical and efficient copper-catalyzed carbocyclization of 2-functionalized anilines has been developed using ethyl bromodifluoroacetate as a C1 source, highlighting the versatility of copper catalysis in synthesizing various N-containing heterocycles. organic-chemistry.org

Radical-Mediated Intramolecular Cyclizations

Radical cyclizations offer a powerful and complementary approach to transition metal-catalyzed methods for ring formation. thieme-connect.de These reactions proceed through neutral radical intermediates, making them tolerant of a wide range of functional groups and often proceeding under mild conditions. thieme-connect.de The general strategy involves the generation of a radical which then adds to an unsaturated bond within the same molecule. wikipedia.org For this compound, the key is the generation of an aryl radical at the C2 position of the phenyl ring, which then attacks the terminal double bond.

The regioselectivity of the cyclization is a crucial aspect, with the formation of five- and six-membered rings being the most common outcomes. wikipedia.org The cyclization can proceed via an exo or endo pathway. For the hex-5-enyl radical system, the 5-exo-trig cyclization is generally kinetically favored over the 6-endo-trig cyclization, leading to the formation of a five-membered ring. harvard.edu

Generation of Aryl Radicals from the 2-Bromophenyl Moiety

The homolytic cleavage of the carbon-bromine bond in the 2-bromophenyl group is the initial and critical step in these radical cyclization reactions. youtube.com Several methods have been developed to achieve this transformation efficiently.

Tin Hydride-Mediated Radical Cyclizations

One of the most classic and widely used methods for generating aryl radicals from aryl halides is the use of tin hydrides, such as tributyltin hydride (Bu3SnH), in the presence of a radical initiator like azobisisobutyronitrile (AIBN). youtube.comthieme-connect.de The reaction is initiated by the thermal decomposition of AIBN to generate a radical, which then abstracts a hydrogen atom from Bu3SnH to produce the tributyltin radical (Bu3Sn•). youtube.com This tin radical then abstracts the bromine atom from this compound, leading to the formation of the key aryl radical. youtube.comrsc.org

Once formed, the aryl radical undergoes a rapid intramolecular cyclization onto the tethered alkene. rsc.org The resulting alkyl radical then abstracts a hydrogen atom from another molecule of Bu3SnH to yield the final cyclized product and regenerate the tributyltin radical, thus propagating the radical chain reaction. harvard.edu While effective, a significant drawback of this method is the toxicity and difficulty in removing the organotin byproducts from the reaction mixture. organic-chemistry.org

| Reagent System | Role of Components | Key Intermediates | Advantages | Disadvantages |

| Bu3SnH / AIBN | Bu3SnH: H-atom donor and radical propagator; AIBN: Radical initiator | Tributyltin radical, Aryl radical, Cyclized alkyl radical | High efficiency, Well-established | Toxicity of tin compounds, Difficult purification |

Silicon Hydride-Mediated Radical Cyclizations

As a less toxic alternative to tin hydrides, silicon hydrides, particularly tris(trimethylsilyl)silane (B43935) ((TMS)3SiH), have emerged as valuable reagents for radical cyclizations. organic-chemistry.orgresearchgate.net Similar to the tin hydride-mediated process, the reaction is typically initiated with AIBN, which generates a silyl (B83357) radical that abstracts the bromine atom from the aryl bromide. researchgate.net

An interesting feature of using (TMS)3SiH is the potential for enhanced diastereoselectivity in certain cyclization reactions compared to Bu3SnH. researchgate.netnih.gov This has been attributed to the slower rate of hydrogen atom transfer from (TMS)3SiH to the cyclized radical, which can allow for equilibration to the thermodynamically more stable isomer. researchgate.net The use of silicon hydrides represents a greener approach to radical cyclizations. bbhegdecollege.com

| Reagent System | Key Features | Reported Advantages over Tin Hydrides |

| (TMS)3SiH / AIBN | Less toxic alternative to Bu3SnH. | Enhanced diastereoselectivity in some cases, easier product purification. organic-chemistry.orgresearchgate.netnih.gov |

Photoredox Catalysis for Radical Generation

Visible-light photoredox catalysis has revolutionized the field of radical chemistry by providing a mild and efficient method for generating radicals under ambient conditions. uiowa.eduresearchgate.netbeilstein-journals.org This technique utilizes a photocatalyst, often a ruthenium or iridium complex, that becomes a potent single-electron oxidant or reductant upon excitation with visible light. nih.govcapes.gov.brsigmaaldrich.com

For the generation of an aryl radical from this compound, a reductive quenching cycle can be employed. The excited photocatalyst can be reductively quenched by a sacrificial electron donor. The resulting highly reducing species can then transfer an electron to the aryl bromide, leading to the formation of a radical anion which fragments to release the bromide ion and the desired aryl radical. sigmaaldrich.com This radical can then undergo the desired intramolecular cyclization. rsc.orgrsc.org This method avoids the use of stoichiometric and often toxic radical initiators and reagents. capes.gov.brrsc.org

| Catalyst Type | General Mechanism | Advantages |

| Ru or Ir photocatalysts | Single-electron transfer to the aryl bromide from an excited photocatalyst. nih.gov | Mild reaction conditions, High functional group tolerance, Avoids stoichiometric toxic reagents. uiowa.eduresearchgate.net |

Electrochemical Radical Generation

Electrochemical methods offer another powerful and sustainable approach to generating radicals. beilstein-journals.org In this technique, an electron is directly transferred to or from the substrate at an electrode surface, obviating the need for chemical redox agents. researchgate.net For the cyclization of this compound, a cathodic reduction would be employed.

The substrate would be reduced at the cathode, accepting an electron to form a radical anion. nih.gov Similar to the photoredox pathway, this radical anion would then fragment, cleaving the carbon-bromine bond to generate the aryl radical and a bromide anion. uminho.pt The subsequent intramolecular cyclization would proceed as in the other methods. researchgate.net This method can be highly efficient and is considered a green chemical technique, as it uses electricity as a "reagent." nih.gov In some cases, nickel complexes can be used as electron-transfer mediators in these electrochemical cyclizations. eui.euscite.ai

| Method | Key Principle | Advantages |

| Cathodic Reduction | Direct electron transfer to the aryl bromide at the cathode. researchgate.net | Avoids chemical redox agents, High efficiency, Environmentally friendly ("green"). nih.gov |

Modes of Radical Cyclization onto the Terminal Alkene (e.g., 5-exo-trig, 6-endo-trig)

Radical cyclizations are a cornerstone in the synthesis of cyclic compounds, and the regioselectivity of these reactions is often governed by Baldwin's rules and further influenced by stereoelectronic effects and substrate-specific factors. harvard.edu In the case of aryl radicals generated from substrates like this compound, two primary modes of cyclization onto the terminal alkene are possible: the 5-exo-trig and the 6-endo-trig pathways.

The 5-exo-trig cyclization is generally the kinetically favored process for hex-5-enyl radicals, leading to the formation of a five-membered ring. harvard.edu This preference is attributed to better orbital overlap in the transition state. harvard.edu Conversely, the 6-endo-trig cyclization, which would form a six-membered ring, is typically disfavored. harvard.edu

However, the substitution pattern on the enamide can significantly influence the cyclization outcome. For instance, in related N-(o-bromobenzyl) enamides, the presence of certain substituents can steer the reaction exclusively towards either 5-exo-trig or 6-endo-trig products. rsc.org Specifically, an unsubstituted enamide may favor the 6-endo-trig pathway, while the introduction of a (Z)-phenylthio group at the terminus of the N-vinylic bond can direct the cyclization to the 5-exo product. rsc.org This demonstrates that while general rules provide a guideline, the specific substitution on the reacting partners plays a crucial role in determining the final product. rsc.orgcore.ac.uk

The position of the carbonyl group within the enamide structure is another critical factor that can control the exo and endo selectivity of radical cyclizations. core.ac.uk Studies on similar enamides have shown that altering the carbonyl group's position can switch the preference between 5-exo and 6-endo cyclization pathways. core.ac.uk

Control of Regio- and Stereoselectivity in Radical Cyclizations

Achieving high levels of regio- and stereoselectivity is a primary objective in synthetic organic chemistry. In the radical cyclizations of aryl halides, several factors can be manipulated to control the reaction's outcome.

The nature of the substituents on the alkene moiety is a key determinant of regioselectivity. For example, in the Bu3SnH-mediated aryl radical cyclization of N-vinylic 2-iodobenzamides, unsubstituted enamides typically yield the 5-exo cyclization products exclusively. researchgate.net However, the introduction of a phenyl substituent on the vinylic carbon atom alpha to the nitrogen atom can lead to the predominant formation of the 6-endo cyclization products. researchgate.net This shift is often the result of a 5-exo cyclization followed by a neophyl rearrangement of the intermediate radical. researchgate.net

The stereoselectivity of these cyclizations is also a critical aspect, particularly when creating new stereocenters. The relative configuration of the products is often consistent with cyclizations proceeding through chair-like or pseudo-chair-like transition states. researchgate.net This allows for the predictable formation of specific diastereomers.

Tandem and Cascade Radical Processes

Tandem and cascade radical reactions are powerful strategies that allow for the construction of multiple rings in a single synthetic operation, significantly increasing molecular complexity. researchgate.netunica.it These processes are initiated by the formation of a radical which then undergoes a series of sequential intramolecular cyclizations.

A notable example involves a 6-endo-trig/5-endo-trig radical cascade of an enamide, leading to the formation of a perhydropyrrolo[2,1-j]quinoline derivative, which constitutes a cylindricine skeleton. researchgate.net This type of cascade, which includes a less common endo cyclization, highlights the sophisticated design of substrates required for such transformations. researchgate.net

The success of these cascade reactions relies on the careful design of the starting material to favor the desired sequence of cyclization events. researchgate.net While 5-exo cyclizations are the most common and reliable steps in radical cascades, the development of novel radical chemistry has expanded the scope to include less favored endo selective cyclizations and the construction of medium-sized rings. researchgate.net

Acid-Catalyzed and Other Electrophilic Cyclization Strategies

Beyond radical pathways, electrophilic cyclization offers an alternative approach to constructing heterocyclic systems from unsaturated precursors. In the context of enamides, acid-catalyzed reactions can promote intramolecular cyclization. For instance, strong acids can facilitate the endocyclic closure of hydroxy-enones to form five-membered rings. researchgate.net

Arylboronic acids, in the presence of a co-catalyst like oxalic acid, can act as strong Brønsted acids to promote SN1 type reactivity. researchgate.net This involves the formation of a carbocation intermediate, which can then be trapped by an intramolecular nucleophile. researchgate.net This strategy has been successfully applied in dehydrative C-C bond formations. researchgate.net

Furthermore, electrophilic cyclization of N-propargylic β-enaminones using reagents like copper(I) chloride has been shown to produce substituted pyridines. metu.edu.tr This highlights the versatility of electrophilic cyclization in generating a variety of heterocyclic scaffolds.

Enantioselective Catalytic Cyclizations of this compound

The development of enantioselective catalytic methods is crucial for the synthesis of chiral molecules. For the cyclization of substrates like this compound, asymmetric Heck reactions and organocatalytic approaches have emerged as powerful strategies.

Chiral Ligand Design and Application in Asymmetric Heck Reactions

The asymmetric intramolecular Heck reaction is a well-established method for creating tertiary and quaternary stereocenters. rsc.orgunige.ch The success of these reactions hinges on the use of chiral ligands that can effectively control the enantioselectivity of the palladium-catalyzed cyclization. rsc.orgdicp.ac.cn

A variety of chiral ligands, including P- and N-donor ligands, have been developed and applied in asymmetric Heck reactions. rsc.org The choice of ligand is critical and often needs to be fine-tuned for a specific substrate and reaction type. dicp.ac.cn For instance, chiral phosphine-phosphinites and aminoalcohols are classes of ligands that have been synthesized for use in asymmetric catalysis. enamine.net The design of these ligands often draws inspiration from natural chiral molecules. enamine.net

The intermolecular version of the asymmetric Heck reaction has also seen significant progress, with chiral (P,N) and (P,P) ligands enabling the coupling of aryl triflates with various trisubstituted olefins with high regio- and enantioselectivity. unige.ch These advancements demonstrate the power of chiral ligand design in controlling the outcome of palladium-catalyzed cyclizations. unige.chdicp.ac.cn

Table 1: Examples of Chiral Ligands in Asymmetric Catalysis

| Ligand Type | Application | Reference |

|---|---|---|

| Chiral (P,N) Ligands | Intermolecular Asymmetric Heck Reaction | unige.ch |

| Chiral (P,P) Ligands | Intermolecular Asymmetric Heck Reaction | unige.ch |

| Chiral Phosphine-Phosphinites | Asymmetric Hydrogenation, Hydrosilylation, Hydroformylation | enamine.net |

| Chiral Aminoalcohols | Asymmetric Catalysts | enamine.net |

Organocatalytic Approaches to Asymmetric Cyclization

Organocatalysis, the use of small chiral organic molecules to catalyze chemical reactions, has emerged as a powerful alternative to metal-based catalysis. google.comunica.it This approach offers several advantages, including the use of inexpensive, non-toxic, and stable catalysts that can often be used under aerobic conditions. unica.it

For asymmetric cyclizations, organocatalysts can activate the substrate towards nucleophilic attack in an enantioselective manner. For example, chiral secondary amines can react with α,β-unsaturated aldehydes to form chiral iminium intermediates, which can then participate in cascade reactions. acs.org

In the context of constructing heterocyclic systems, organocatalytic tandem cyclization/Michael additions have been developed. google.com Furthermore, the reaction of hydrazones with alkylidenemalononitriles in the presence of a β-isocupreidine catalyst represents an organocatalytic approach to the asymmetric synthesis of 1,4-dihydropyridine (B1200194) derivatives. mdpi.comresearchgate.net While the enantioselectivity in this specific case was moderate, it opens the door for further exploration in this area. mdpi.comresearchgate.net

Mechanistic Investigations and Computational Studies of N 2 Bromophenyl Hex 5 Enamide Transformations

Elucidation of Reaction Mechanisms Through Kinetic Studies

Kinetic analysis is fundamental to understanding the sequence of steps and identifying the slowest, rate-controlling step in the transformations of N-(2-bromophenyl)hex-5-enamide.

Palladium-Catalyzed Heck Reaction: In the catalytic cycle of the Heck reaction, several key steps occur: oxidative addition of the aryl bromide to a palladium(0) complex, migratory insertion of the alkene into the newly formed palladium-carbon bond, and subsequent β-hydride elimination to form the product and regenerate the catalyst. organic-chemistry.org For many Heck reactions involving aryl bromides, kinetic studies have shown that the initial oxidative addition of the C-Br bond to the Pd(0) center is the rate-limiting step. However, the nature of the ligand on the palladium, the base used, and the specific substrate can alter the energy landscape, and in some cases, the migratory insertion or β-hydride elimination can become rate-limiting. researchgate.net

Radical Cyclization: In radical-mediated cyclizations, typically initiated by a radical initiator like AIBN (azobisisobutyronitrile) and a reagent such as tributyltin hydride, the initial step is the generation of a tributyltin radical. This radical then abstracts the bromine atom from this compound to form an aryl radical. This bromine abstraction is often the rate-limiting step in the chain propagation sequence. The subsequent intramolecular cyclization of the aryl radical onto the pendant alkene is usually a very fast and irreversible process.

To further probe the electronic demands and the nature of bond-breaking/bond-forming events in the transition states, chemists employ Hammett analysis and kinetic isotope effect (KIE) studies. acs.orgwikipedia.org

Hammett Analysis: This method involves measuring the reaction rates for a series of substrates with different substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring. anu.edu.au A plot of the logarithm of the rate constant versus the substituent constant (σ) can provide insight into the charge distribution in the rate-determining transition state. acs.org For a palladium-catalyzed Heck-type cyclization of this compound analogues, a positive slope (ρ > 0) in the Hammett plot would indicate a buildup of negative charge at the reaction center in the transition state, which is consistent with the oxidative addition of the aryl bromide being the rate-limiting step. anu.edu.au Conversely, in some radical cyclizations, electron-rich acrylamides have been shown to enhance reaction rates. nih.gov

Kinetic Isotope Effects (KIE): A KIE is the change in reaction rate when an atom in the reactants is replaced with one of its heavier isotopes. dalalinstitute.com For the radical cyclization of this compound using tributyltin hydride, replacing it with tributyltin deuteride (B1239839) (Bu₃SnD) would lead to a primary KIE (kH/kD > 1). This is because the cleavage of the Sn-H bond is part of the rate-determining step. In contrast, for the Heck reaction, a KIE might be observed during the β-hydride elimination step. If this step is rate-limiting, replacing the hydrogen that is eliminated with deuterium (B1214612) would significantly slow down the reaction. researchgate.net However, if oxidative addition is rate-limiting, no significant KIE would be observed for this particular substitution. Some studies have revealed that a large KIE can indicate that β-hydride elimination contributes significantly to the reaction rate. researchgate.net

Table 1: Representative Kinetic Isotope Effect (KIE) Values and Interpretations

| Reaction Type | Isotopic Substitution | Typical KIE (kH/kD) | Implication for Rate-Limiting Step |

| Radical Cyclization | Bu₃Sn-H vs. Bu₃Sn-D | > 1 | Sn-H bond cleavage is involved in the rate-limiting step. |

| Heck Reaction | C-H vs. C-D at elimination site | > 1 | β-hydride elimination is the rate-limiting step. |

| Heck Reaction | C-H vs. C-D at elimination site | ≈ 1 | β-hydride elimination is not the rate-limiting step. |

Spectroscopic Identification and Characterization of Reactive Intermediates

Directly observing the fleeting intermediates in the transformations of this compound is challenging, but spectroscopic methods and trapping experiments provide crucial evidence for their existence. uiowa.edutdx.cat

In palladium-catalyzed cyclizations, the formation of an arylpalladium(II) intermediate after oxidative addition is a key step. While often too transient to isolate, these species can sometimes be detected and characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR if phosphine (B1218219) ligands are used on the palladium catalyst. uni-koeln.de

In radical reactions, the central intermediate is the aryl radical formed after bromine abstraction. acs.org Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for the direct detection of radical species. However, due to their low concentration and short lifetimes, direct observation is often difficult. An alternative approach is radical trapping. A "radical clock" experiment can be designed where the aryl radical has the potential to undergo a competing, well-characterized unimolecular reaction. The ratio of the products from cyclization versus the clock reaction can provide the rate constant for the cyclization.

Application of Computational Chemistry (e.g., DFT, Ab Initio Calculations)

Computational chemistry, especially using Density Functional Theory (DFT), has become an indispensable tool for mapping the detailed energetic landscapes of complex reactions involving this compound. whiterose.ac.uk

DFT calculations can model the entire reaction pathway, providing the geometries and energies of reactants, transition states, intermediates, and products. scirp.org For the radical cyclization of this compound, the molecule can cyclize via two main pathways: a "6-exo-trig" closure to form a six-membered ring containing a five-membered spirocycle, or a "7-endo-trig" closure to form a seven-membered ring.

Computational studies consistently show that the activation barrier for the 6-exo-trig cyclization is significantly lower than that for the 7-endo-trig pathway. scirp.org This is in line with Baldwin's rules and experimental observations, which overwhelmingly favor the formation of the six-membered ring product. The calculations reveal that the transition state for the 6-exo closure allows for better orbital overlap and less strain compared to the 7-endo transition state.

Table 2: Calculated Relative Activation Energies for Competing Radical Cyclization Pathways

| Cyclization Pathway | Description | Relative Activation Energy (kcal/mol) | Predicted Outcome |

| 6-exo-trig | Forms a six-membered ring | 0 (Reference) | Favored |

| 7-endo-trig | Forms a seven-membered ring | Higher | Disfavored |

Note: The values are illustrative and represent the general findings from computational studies on similar systems. Actual values depend on the level of theory and specific substrate.

Beyond simply favoring one ring size over another (regioselectivity), computational chemistry can also predict the stereochemical outcome of these reactions. researchgate.net When the cyclization occurs, a new stereocenter is formed. DFT can be used to calculate the energies of the different diastereomeric transition states that lead to different stereoisomers.

The transition state with the lower calculated energy corresponds to the major product that will be observed experimentally. For example, the hexenyl chain can approach the aryl radical from different faces, leading to different stereochemical arrangements in the transition state. Computational models can quantify the subtle steric and electronic interactions that favor one approach over the other, thus predicting the final stereoselectivity of the product. This predictive power is particularly valuable in the design of asymmetric catalysts that can favor the formation of a single enantiomer.

Modeling of Catalyst-Substrate Interactions and Catalyst Turnover

The transformation of this compound, particularly its intramolecular cyclization via Heck-type reactions, is a process governed by intricate interactions between the substrate and the palladium catalyst. Computational modeling, primarily using Density Functional Theory (DFT), has become an indispensable tool for elucidating these interactions and understanding the dynamics of catalyst turnover. frontiersin.org These studies provide detailed insights into the reaction mechanism at a molecular level, including the structures of intermediates and the energies of transition states. frontiersin.orgacs.org

The catalytic cycle for the intramolecular Heck reaction of this compound is generally modeled to proceed through several key steps:

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide C–Br bond to a low-valent palladium(0) complex (e.g., Pd(0)L₂, where L is a ligand like triphenylphosphine). DFT calculations can model the transition state for this step, revealing the energetics of C-Br bond cleavage and the formation of a square-planar arylpalladium(II) intermediate. frontiersin.orgnih.gov The nature of the phosphine ligands and their steric and electronic properties significantly influence the barrier of this step. researchgate.net

Migratory Insertion (Carbopalladation): The pendant alkene of the hex-5-enamide moiety then coordinates to the palladium(II) center. This is followed by the migratory insertion of the alkene into the Pd-aryl bond. This intramolecular carbopalladation is the key ring-forming step. Computational models are crucial for determining the regioselectivity of this step, predicting the favorability of the 5-exo-trig versus the 6-endo-trig cyclization pathway. For this compound, the 5-exo-trig pathway leading to a five-membered ring is generally favored kinetically, as predicted by Baldwin's rules and confirmed by DFT calculations on analogous systems. These calculations evaluate the strain and stability of the respective transition states.

β-Hydride Elimination: Following cyclization, the resulting alkylpalladium(II) intermediate undergoes β-hydride elimination to form a palladium-hydride species and the cyclized product containing a new double bond. DFT can model the geometry required for this syn-periplanar elimination and calculate its energy barrier. acs.org

Reductive Elimination/Base-Assisted Regeneration: The final step involves the reductive elimination of H-Br from the palladium-hydride complex, typically assisted by a base present in the reaction mixture. This regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. mdpi-res.com

Table 1: Illustrative DFT-Calculated Relative Energies for Key Steps in the 5-exo-trig Cyclization of this compound

| Step | Intermediate/Transition State | Description | Relative Free Energy (kcal/mol) |

| 1 | Pd(0) + Substrate | Initial Reactants | 0.0 |

| 2 | TS_OA | Oxidative Addition Transition State | +23.3 |

| 3 | Aryl-Pd(II) Intermediate | Post-Oxidative Addition | -5.2 |

| 4 | TS_MI | 5-exo-trig Migratory Insertion TS | +15.8 |

| 5 | Alkyl-Pd(II) Intermediate | Post-Cyclization | -12.1 |

| 6 | TS_BHE | β-Hydride Elimination Transition State | +18.5 |

| 7 | Product-Pd(II)-H Complex | Post-Elimination | -10.4 |

| 8 | Product + Pd(0) | Final Products (after regeneration) | -25.0 |

Note: The energy values are hypothetical and for illustrative purposes to show a typical energy profile for a Heck reaction, based on data from analogous systems. "TS" denotes a transition state.

Isotopic Labeling Studies to Confirm Proposed Mechanistic Pathways

While computational studies provide a theoretical framework for the transformation of this compound, experimental evidence is required to validate the proposed mechanistic pathways. Isotopic labeling, particularly with deuterium (²H), is a powerful experimental technique used for this purpose. acs.org By strategically replacing hydrogen atoms with deuterium on the substrate molecule, the fate of these atoms can be tracked throughout the reaction, providing definitive insights into bond-forming and bond-breaking events. acs.orgnih.gov

For the palladium-catalyzed intramolecular Heck cyclization of this compound, deuterium labeling studies can be designed to answer several key mechanistic questions:

Confirmation of β-Hydride Elimination: To confirm that the reaction proceeds via a β-hydride elimination step, this compound can be synthesized with deuterium atoms at the C4 position of the hexenyl chain (i.e., α to the double bond but β to the newly formed C-C bond after 5-exo cyclization). If the mechanism involves β-hydride elimination, one of these deuterium atoms will be removed, and a kinetic isotope effect (KIE) may be observed, where the C-D bond breaks more slowly than a corresponding C-H bond. Analysis of the product by NMR spectroscopy would reveal the loss of deuterium at this position. acs.org

Regioselectivity of Elimination: The regioselectivity of the final double bond placement can be probed by labeling different positions. For instance, labeling the terminal C6 position can help distinguish between different possible β-hydride elimination pathways if multiple types of β-hydrogens are available in the alkylpalladium intermediate.

Reversibility of Steps: Deuterium labeling can also investigate the reversibility of the β-hydride elimination/migratory insertion sequence (chain-walking). acs.org If a deuterated palladium-hydride (Pd-D) species is formed, it can potentially re-insert into the double bond. If the elimination/re-insertion process is reversible and occurs multiple times before the catalyst is regenerated, deuterium scrambling would be observed along the alkyl chain of the product. An experiment starting with a deuterated substrate and observing the distribution of deuterium in the final product can clarify whether such a "chain-walking" mechanism is operative. acs.org

Distinguishing Mechanistic Pathways: In more complex transformations, crossover experiments are employed. For example, by running a reaction with a 1:1 mixture of a deuterated and a non-deuterated substrate, one can determine if the hydrogen transfer steps are intra- or intermolecular. nih.gov In the context of the Heck cyclization, this helps confirm that the β-hydride eliminated from one molecule is the same one that is reductively eliminated with the bromide, rather than being transferred to another molecule.

Table 2: Expected Outcomes of a Deuterium Labeling Study for the 5-exo-trig Cyclization of this compound-d₂ (labeled at C4)

| Mechanistic Step | Labeled Substrate Position | Expected Observation in Product | Mechanistic Implication Confirmed |

| β-Hydride Elimination | C4 (allylic position) | Loss of one deuterium atom from C4 position. | Confirms the involvement of a β-hydride at C4 in the elimination step. |

| Kinetic Isotope Effect (KIE) | C4 (allylic position) | Slower reaction rate compared to the non-deuterated substrate. | Indicates that C-H(D) bond cleavage during β-hydride elimination is part of the rate-determining step. |

| Reversibility (Chain Walking) | C6 (terminal vinyl) | Deuterium is found not only at C6 but also potentially scrambled to other positions on the alkyl chain. | Suggests a reversible β-hydride elimination/re-insertion process is occurring. |

| No Reversibility | C6 (terminal vinyl) | Deuterium remains exclusively at the original labeled position (minus what is lost in elimination if applicable). | Indicates that β-hydride elimination is irreversible under the reaction conditions. |

These isotopic labeling experiments, in conjunction with computational modeling and kinetic studies, provide a comprehensive and robust understanding of the intricate catalytic cycle involved in the transformations of this compound. thieme-connect.com

N 2 Bromophenyl Hex 5 Enamide As a Precursor for Complex Molecular Architectures

Further Functionalization of Cyclized Products

The initial cyclization of N-(2-bromophenyl)hex-5-enamide yields heterocyclic scaffolds that are primed for further chemical modification. The residual alkene or amide functionalities, as well as the newly formed heterocyclic core, provide multiple handles for subsequent transformations, allowing for the systematic buildup of molecular complexity.

The products obtained from the cyclization reactions often retain key functional groups that can be selectively manipulated. If the cyclization occurs through the aryl-nitrogen bond without involving the hexenyl chain, the terminal alkene remains available for a wide array of transformations. These include:

Oxidative Cleavage/Ozonolysis : This can convert the alkene into aldehydes or carboxylic acids, which can then be used in further synthetic steps. mtak.hu

Epoxidation : Formation of an epoxide provides a versatile intermediate for ring-opening reactions with various nucleophiles.

Hydroamidation/Difunctionalization : The alkene can be converted into more complex amide products through processes like rhodium-catalyzed hydroamidation. columbia.edu

Metathesis : Ring-closing or cross-metathesis reactions can be employed to build larger ring systems or introduce new substituents.

The amide or lactam functionality within the cyclized products is also a key site for derivatization. researchgate.net Common transformations include:

Reduction : The amide can be reduced to the corresponding amine, altering the electronic properties and basicity of the molecule.

Ring-Opening : The lactam ring can be hydrolyzed or alcoholyzed to yield linear amino acid derivatives, which can be used in peptide synthesis or further cyclizations. researchgate.net

Rearrangements : β-lactams, if formed, are known to undergo various rearrangement reactions to produce different five-membered heterocycles like hydantoins or pyrrolidinones. researchgate.net

The initial heterocyclic scaffolds serve as platforms for late-stage diversification to enhance molecular complexity. Halogenated lactones, which can be formed through halolactonization of related unsaturated amide-acids, are particularly useful intermediates. rsc.org The halogen atom can be substituted through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new aryl, alkyl, or heteroatom substituents.

Furthermore, the core heterocyclic structure itself can be modified. For example, isoquinolone products can be converted to their triflate derivatives, which are then amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of functional groups at specific positions on the heterocyclic ring. mdpi.com By combining these functionalization strategies, the simple precursor this compound can be elaborated into a diverse library of complex, sp³-rich molecules suitable for various applications in chemical biology and materials science. rsc.org

Application in Divergent Synthetic Strategies for Polycyclic Compounds

The structure of this compound, featuring a bromo-substituted aromatic ring and a terminal alkene, presents an ideal platform for the development of divergent synthetic strategies. These strategies allow for the generation of a variety of distinct polycyclic skeletons from a single, common precursor, primarily through the selective application of either radical-based or transition-metal-catalyzed cyclization reactions.

The divergent pathways hinge on the chemoselective activation of either the aryl bromide bond or the terminal alkene. This selectivity can be controlled by the choice of reagents and reaction conditions, leading to the formation of different cyclic intermediates and, consequently, distinct polycyclic products.

Key Divergent Pathways:

| Pathway | Key Reaction Type | Initial Site of Reaction | Resulting Core Structure |

| A | Radical Cyclization | Aryl radical formation | Dihydroquinolinone derivatives |

| B | Heck-type Cyclization | Oxidative addition to C-Br bond | Tetrahydroquinoline derivatives |

A generalized scheme for these divergent pathways is illustrated below:

Pathway A: Radical Cyclization

In this pathway, the aryl bromide is converted into an aryl radical, typically using a radical initiator such as tributyltin hydride (Bu₃SnH) and an initiator like azobisisobutyronitrile (AIBN). The generated aryl radical undergoes an intramolecular cyclization by adding to the terminal double bond. This cyclization can proceed via a 6-exo-trig pathway to form a six-membered ring, which upon subsequent reaction steps can lead to dihydroquinolinone-based polycyclic structures. The specific substitution pattern on the resulting ring system can be influenced by the reaction conditions and any subsequent transformations.

Pathway B: Palladium-Catalyzed Heck-Type Cyclization

Alternatively, the aryl bromide can be activated by a palladium(0) catalyst in a Heck-type reaction. This involves the oxidative addition of the palladium catalyst to the carbon-bromine bond. The resulting arylpalladium(II) species then undergoes an intramolecular carbopalladation across the terminal alkene. Subsequent β-hydride elimination or other termination steps can yield various tetrahydroquinoline-based polycyclic systems. The nature of the ligands on the palladium catalyst and the reaction additives can be tuned to control the regioselectivity and stereoselectivity of the cyclization, thus providing access to a range of structurally diverse products.

The ability to access distinct polycyclic frameworks from a single precursor by modulating the reaction conditions underscores the value of this compound in diversity-oriented synthesis.

Use as a Model Substrate for Novel Reaction Development

The well-defined structure and predictable reactivity of this compound make it an excellent model substrate for the development and optimization of new synthetic methodologies. Its dual reactive handles—the aryl bromide and the terminal alkene—allow for the systematic investigation of various reaction parameters and the exploration of the scope and limitations of newly developed catalytic systems.

Research Findings from Model Studies:

| Reaction Type | Catalyst System | Key Findings | Potential Applications |

| Intramolecular Heck Reaction | Pd(OAc)₂ / PPh₃ | Optimization of ligand and base combinations for efficient cyclization. | Synthesis of fused heterocyclic systems. |

| Radical Cyclization | (TMS)₃SiH / Et₃B | Investigation of initiator and hydrogen donor effects on reaction efficiency and selectivity. | Access to nitrogen-containing bridged ring systems. |

| Domino Reactions | Multi-catalyst systems | Exploration of sequential transformations in a one-pot process. | Rapid construction of molecular complexity. |

For instance, in the development of new palladium catalysts for intramolecular Heck reactions, this compound can be used to screen a library of ligands to identify those that promote high yields and selectivities for the desired cyclized product. The straightforward analysis of the reaction outcomes, typically by techniques such as NMR spectroscopy and mass spectrometry, allows for a rapid assessment of catalyst performance.

Similarly, in the exploration of novel radical cyclization methods, this substrate can be employed to test the efficacy of new radical initiators or mediators. The predictable cyclization pathway provides a clear benchmark against which the performance of new reagents can be measured. The insights gained from such studies using this compound as a model substrate are often transferable to more complex and synthetically challenging molecules, thereby accelerating the broader development of new chemical transformations.

Future Directions and Emerging Research Avenues for N 2 Bromophenyl Hex 5 Enamide

Exploration of Novel Non-Palladium Catalytic Systems for Intramolecular Cyclization

The reliance on palladium, a precious and costly metal, for the intramolecular cyclization of N-(2-bromophenyl)hex-5-enamide is a significant drawback. Consequently, a major research thrust is the exploration of alternative, more abundant, and economical catalytic systems. Transition metals from the first row, such as cobalt, copper, and iron, are emerging as powerful alternatives for related transformations. mdpi.commdpi.comtohoku.ac.jp

Research into cobalt-catalyzed C-H functionalization has shown that low-valent cobalt complexes can serve as cost-effective catalysts, exhibiting unique reactivity and selectivity not achievable with precious metals. tohoku.ac.jp For instance, cobalt(III) catalysts have been successfully employed in the cyclization of N-alkyl-N-arylhydrazines and the intramolecular cross-dehydrogenative coupling of ortho-alkenylanilines to form indoles. mdpi.com Similarly, copper-catalyzed reactions, such as the cyclization of N-arylenamines and 2-iodobenzamides, present a viable pathway for forming indole (B1671886) and indoline (B122111) derivatives. mdpi.com These precedents suggest that cobalt or copper complexes could effectively catalyze the cyclization of this compound, potentially through different mechanistic pathways involving radical processes or organometallic intermediates, thus offering complementary reactivity to palladium systems. thieme-connect.de

| Metal Catalyst | Potential Reaction Type | Key Advantages | Reference Finding |

|---|---|---|---|

| Cobalt (Co) | Redox-neutral C-H activation, Cross-dehydrogenative coupling | Earth-abundant, low-cost, unique reactivity patterns. tohoku.ac.jp | Successfully used for indolization of N-alkyl-N-arylhydrazines and ortho-alkenylanilines. mdpi.com |

| Copper (Cu) | Oxidative cyclization, Ullmann-type couplings | Inexpensive, versatile for C-N bond formation. | Effective in cyclization of N-arylenamines and 2-bromoarylaminoalkanes. mdpi.com |

| Iron (Fe) | Radical cyclizations, Hydroamination | Highly abundant, low toxicity, promotes novel radical pathways. | Pioneering work in iron-catalyzed alkylation of amines with alcohols demonstrates potential for C-N bond formation. acs.org |

| Gold (Au) | Hydroamination, Cascade reactions | High efficiency for alkyne and allene (B1206475) functionalization. | Gold complexes catalyze cascade reactions of anilines with alkynes to form indole derivatives. mdpi.com |

Development of Highly Enantioselective and Diastereoselective Methodologies

Achieving stereocontrol in the synthesis of complex molecules is a primary goal of modern organic chemistry. For this compound, the development of methodologies that can control the formation of new stereocenters during cyclization is a critical frontier. Future research will focus on designing catalytic systems that deliver high levels of enantioselectivity and diastereoselectivity.

This can be achieved through the use of chiral ligands that coordinate to the metal center, creating a chiral environment that influences the substrate's approach and the subsequent bond-forming steps. For example, enantioselective Heck reactions have been developed using palladium catalysts paired with chiral phosphine (B1218219) ligands like BINAP or phosphino-oxazolines (PHOX). Adapting such systems to the intramolecular cyclization of this compound could yield enantioenriched heterocyclic products. Furthermore, early studies on Pd-catalyzed aminocarbonylation of γ-alkenyl tosylamides using chiral SPRIX ligands achieved moderate enantioselectivities, indicating the principle is sound. acs.org

Organocatalysis offers a metal-free alternative for asymmetric synthesis. princeton.edu Chiral Brønsted acids or bases could be employed to activate the enamide or a tethered nucleophile, facilitating a stereocontrolled cyclization. For instance, chiral phosphoric acids have been used in the enantioselective amination of alcohols, demonstrating their potential to control stereochemistry in C-N bond-forming reactions. acs.org The development of such methods for this compound would represent a significant advance, providing access to chiral building blocks for pharmaceutical synthesis.

Integration with Sustainable and Green Chemistry Principles

Modern synthetic chemistry places a strong emphasis on sustainability. acs.orgdokumen.pub Future research on this compound will increasingly incorporate the principles of green chemistry to reduce environmental impact, improve safety, and enhance efficiency. encyclopedia.pubskpharmteco.com

A key principle of green chemistry is the reduction or elimination of hazardous organic solvents. skpharmteco.com Performing reactions in water or under solvent-free conditions is highly desirable. Research has demonstrated that multicomponent reactions to form complex heterocycles can proceed efficiently in water without any added catalyst, driven by the hydrophobic effect and the unique properties of water at ambient temperatures. acs.orgresearchgate.netacs.org Applying this concept to the cyclization of this compound could involve designing a system that is either soluble in water or can react at the interface of an aqueous emulsion. Such a water-mediated protocol would not only be environmentally benign but could also simplify product isolation and purification. rsc.org

As mentioned previously (Sec. 6.1), replacing precious metals like palladium with earth-abundant alternatives such as iron, copper, and cobalt is a central goal of green chemistry. mdpi.commdpi.com These metals are less expensive and have lower environmental footprints associated with their extraction and use. tohoku.ac.jp Iron, in particular, is an attractive candidate due to its low cost and toxicity. Iron-catalyzed hydroamination and alkylation reactions are known, providing a basis for developing an iron-catalyzed intramolecular cyclization of this compound. mdpi.comacs.org The successful implementation of these catalysts would make the synthesis of derived heterocycles more economical and sustainable on an industrial scale.

| Principle | Approach | Potential Benefit | Relevant Finding |

|---|---|---|---|

| Safer Solvents | Water-mediated reaction | Eliminates hazardous organic solvents, simplifies workup, potential rate enhancement. | Catalyst-free, one-pot multicomponent reactions are highly efficient in water at room temperature. acs.orgacs.org |

| Catalysis | Use of earth-abundant metals (Fe, Cu, Co) | Reduces cost, toxicity, and reliance on precious metals. tohoku.ac.jp | Cobalt and copper are effective for various indole syntheses via cyclization. mdpi.com |

| Atom Economy | Catalytic C-H activation/cyclization | Maximizes the incorporation of reactant atoms into the final product, minimizing waste. acs.org | Direct C-H functionalization is an atom-economical strategy for forming C-C and C-heteroatom bonds. tohoku.ac.jp |

Application of Flow Chemistry and High-Throughput Experimentation

The optimization of chemical reactions can be a time-consuming and resource-intensive process. High-Throughput Experimentation (HTE) and flow chemistry are transformative technologies that can accelerate this process and enable safer, more efficient synthesis. researchgate.neteuropa.eu